(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
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Overview
Description
(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of Substituents: The isopropylphenyl and methyl groups are introduced through Friedel-Crafts alkylation reactions.
Formation of the Iminochromene: The imino group is introduced by reacting the chromene derivative with an amine under basic conditions.
Formation of the Final Product: The final step involves the reaction of the iminochromene with phenylacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2-(4-methylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
- (E)-2-((2-(4-ethylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
- (E)-2-((2-(4-tert-butylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
Uniqueness
(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25NO3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[6-methyl-2-(4-propan-2-ylphenyl)chromen-4-ylidene]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C27H25NO3/c1-17(2)19-10-12-20(13-11-19)25-16-23(22-15-18(3)9-14-24(22)31-25)28-26(27(29)30)21-7-5-4-6-8-21/h4-17,26H,1-3H3,(H,29,30) |
InChI Key |
DGLZJVRRKRIOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NC(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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